2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C12H16FN3O·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride typically involves the reaction of 2-fluorophenylpiperazine with an appropriate ethanone derivative. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is then subjected to purification processes, including recrystallization, to obtain the final product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity to target proteins, while the piperazine ring enhances its stability and solubility. The compound may modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-[4-(2-chlorophenyl)piperazin-1-yl]ethan-1-one hydrochloride
- 2-amino-1-[4-(2-bromophenyl)piperazin-1-yl]ethan-1-one hydrochloride
- 2-amino-1-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-one hydrochloride
Uniqueness
Compared to similar compounds, 2-amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H18Cl2FN3O |
---|---|
Molecular Weight |
310.19 g/mol |
IUPAC Name |
2-amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C12H16FN3O.2ClH/c13-10-3-1-2-4-11(10)15-5-7-16(8-6-15)12(17)9-14;;/h1-4H,5-9,14H2;2*1H |
InChI Key |
XVWAMPJUYZMQOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.